molecular formula C6H6ClN3O B12361470 5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12361470
M. Wt: 171.58 g/mol
InChI Key: CKMACMSJFFYQGL-UHFFFAOYSA-N
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Description

5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that contains a pyrrole ring fused with a triazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the triazine ring . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in scaling up the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazin-4-one derivatives .

Scientific Research Applications

5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity by binding to the active site, thereby blocking signal transduction pathways involved in cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H6ClN3O/c7-4-1-2-10-5(4)6(11)8-3-9-10/h1-2,9H,3H2,(H,8,11)

InChI Key

CKMACMSJFFYQGL-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C2=C(C=CN2N1)Cl

Origin of Product

United States

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